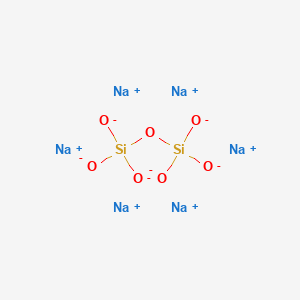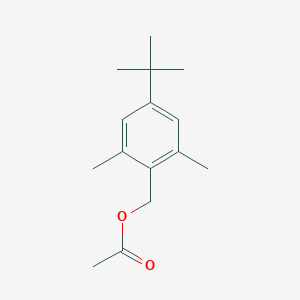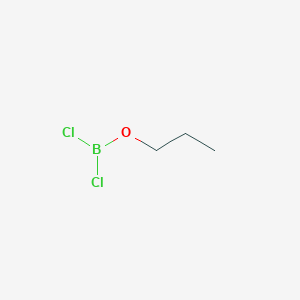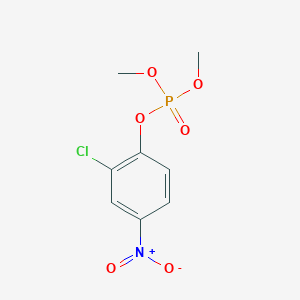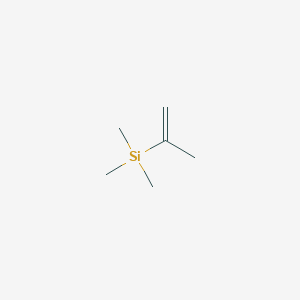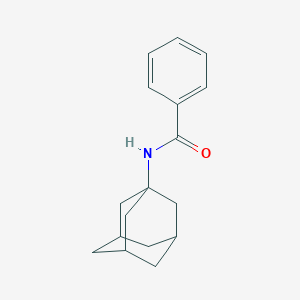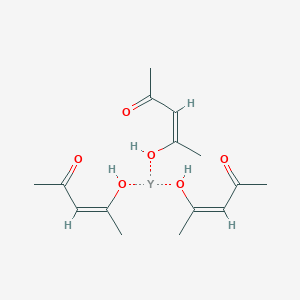![molecular formula C11H8Br2 B101648 2,7-Dibromo-1,6-methano[10]annulene CAS No. 15825-93-1](/img/structure/B101648.png)
2,7-Dibromo-1,6-methano[10]annulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-1,6-methano[10]annulene is a polycyclic aromatic hydrocarbon that has gained attention in scientific research due to its unique properties and potential applications. This molecule has a fused-ring structure that contains two bromine atoms, making it a useful building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-1,6-methano[10]annulene is not fully understood. However, it is believed to exert its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Effets Biochimiques Et Physiologiques
2,7-Dibromo-1,6-methano[10]annulene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation. It has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,7-Dibromo-1,6-methano[10]annulene in lab experiments is its unique structure, which allows for the synthesis of various organic compounds. It also has potential applications in organic photovoltaic devices and as an anti-tumor agent. However, one limitation of using this molecule is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the study of 2,7-Dibromo-1,6-methano[10]annulene. One area of interest is the development of new synthetic methods for this molecule and its derivatives. Another direction is the investigation of its potential use as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in organic electronics and materials science.
In conclusion, 2,7-Dibromo-1,6-methano[10]annulene is a unique polycyclic aromatic hydrocarbon that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this molecule in various applications.
Méthodes De Synthèse
The synthesis of 2,7-Dibromo-1,6-methano[10]annulene can be achieved through various methods. One of the most common methods is the bromination of 1,6-methano[10]annulene using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction is typically carried out in a solvent such as chloroform or carbon tetrachloride at room temperature or under reflux. Another method involves the reaction of 1,6-methano[10]annulene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Applications De Recherche Scientifique
2,7-Dibromo-1,6-methano[10]annulene has been used in various scientific research applications. It is commonly used as a building block for the synthesis of organic compounds such as dendrimers, polymers, and liquid crystals. It has also been studied for its potential use in organic photovoltaic devices, where it can act as an electron acceptor material. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been investigated for its anti-tumor activity and has shown promising results in preclinical studies.
Propriétés
Numéro CAS |
15825-93-1 |
|---|---|
Nom du produit |
2,7-Dibromo-1,6-methano[10]annulene |
Formule moléculaire |
C11H8Br2 |
Poids moléculaire |
299.99 g/mol |
Nom IUPAC |
2,7-dibromobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H8Br2/c12-10-5-1-3-8-7-9(10)4-2-6-11(8)13/h1-6H,7H2 |
Clé InChI |
GZZQNARJTHEHTJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
SMILES canonique |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
Autres numéros CAS |
15825-93-1 |
Synonymes |
2,7-Dibromo-1,6-methano[10]annulene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



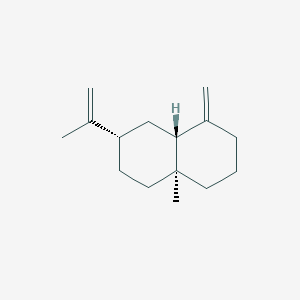
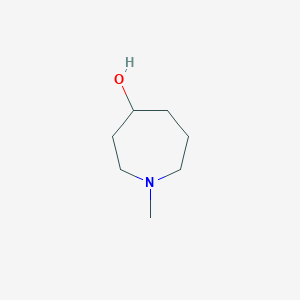
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
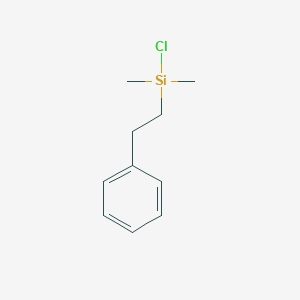
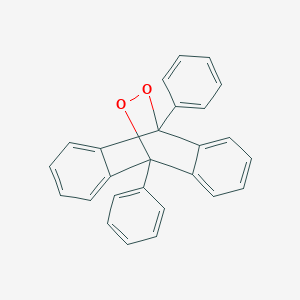
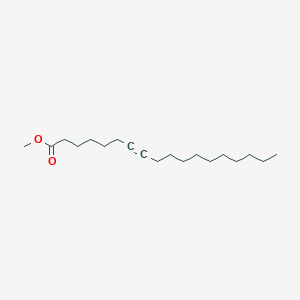
![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)
